molecular formula C8H6N2OS B13699540 3-(3-Thienyl)pyrazin-2(1H)-one

3-(3-Thienyl)pyrazin-2(1H)-one

Cat. No.: B13699540
M. Wt: 178.21 g/mol
InChI Key: GUHJDKGCTZPPSN-UHFFFAOYSA-N
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Description

3-(3-Thienyl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Thienyl)pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-thiophenecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazinone ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Thienyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrazolidine derivatives.

    Substitution: Halogenated or aminated thiophene derivatives.

Scientific Research Applications

3-(3-Thienyl)pyrazin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Thienyl)pyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-b]pyrazine: A related compound with similar structural features but different electronic properties.

    Thienopyridine: Another heterocyclic compound with a thiophene ring fused to a pyridine ring.

Uniqueness

3-(3-Thienyl)pyrazin-2(1H)-one is unique due to its specific fusion of a pyrazine ring with a thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

3-thiophen-3-yl-1H-pyrazin-2-one

InChI

InChI=1S/C8H6N2OS/c11-8-7(9-2-3-10-8)6-1-4-12-5-6/h1-5H,(H,10,11)

InChI Key

GUHJDKGCTZPPSN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NC=CNC2=O

Origin of Product

United States

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